molecular formula C18H17NO5 B2981888 N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034594-24-4

N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2981888
CAS No.: 2034594-24-4
M. Wt: 327.336
InChI Key: MGFYZODQHMSMIR-UHFFFAOYSA-N
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Description

N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C18H17NO5 and its molecular weight is 327.336. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Synthesis

Chemoselective acetylation of aminophenols using immobilized lipase demonstrates the utility of enzymatic methods in achieving selective synthesis of intermediates like N-(2-hydroxyphenyl)acetamide. This process, optimized through various parameters, underscores the importance of selective acetylation in synthesizing complex organic compounds, which could be related to the synthesis or modification of N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide for pharmaceutical applications (Magadum & Yadav, 2018).

Polymeric Drug Derivatives

The synthesis of polymeric derivatives of pharmacologically active compounds, like 4-methoxyphenylacetic acid, indicates a pathway for creating new materials with potential medical uses. This research on polymers with pharmacological activity suggests that modifications to this compound could lead to novel polymeric materials with specific therapeutic effects (Román & Gallardo, 1992).

Green Synthesis Approaches

The catalytic hydrogenation for the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide highlights the push towards more environmentally friendly chemical processes. This approach, utilizing novel catalysts for high selectivity and activity, can be considered relevant for the synthesis or functionalization of compounds like this compound, aiming to reduce environmental impact and improve efficiency (Qun-feng, 2008).

Comparative Metabolism and Toxicology

Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insight into the metabolic pathways and potential toxicological profiles of acetamide derivatives. This research is crucial for understanding how similar compounds, potentially including this compound, are processed by biological systems and their implications for drug safety and environmental toxicity (Coleman et al., 2000).

Pharmaceutical and Biomedical Applications

The development of novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents illustrates the broad pharmaceutical applications of acetamide chemistry. This includes research into compounds with specific biological activities, hinting at the potential for this compound to serve as a basis for developing new therapeutic agents (Rani et al., 2016).

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-21-14-5-2-3-6-15(14)23-12-18(20)19-11-13-8-9-17(24-13)16-7-4-10-22-16/h2-10H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFYZODQHMSMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.